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Abstract

This technical guide provides a comprehensive overview of 4-(3-bromophenyl)oxane-4-
carboxylic acid, a heterocyclic compound with significant potential as a building block in
medicinal chemistry and materials science. The document details the molecule's structural and
physicochemical properties, outlines a robust and reproducible synthetic pathway, and
describes standard analytical techniques for its structural elucidation and characterization. The
guide is intended for researchers, chemists, and drug development professionals, offering field-
proven insights into the causality behind experimental choices and protocols. The strategic
importance of the oxane (tetrahydropyran) ring and the bromophenyl moiety are discussed in
the context of modern drug discovery and synthetic chemistry.

Compound Profile and Structural Identification

4-(3-bromophenyl)oxane-4-carboxylic acid is a derivative of tetrahydropyran (also known as
oxane) featuring a quaternary carbon at the 4-position. This carbon is substituted with both a
carboxylic acid group and a 3-bromophenyl group. The presence of the bromine atom on the
aromatic ring provides a reactive handle for further synthetic modifications, such as palladium-
catalyzed cross-coupling reactions, making it a versatile intermediate.[1] The oxane ring is a
privileged scaffold in medicinal chemistry, often used to improve physicochemical properties
like solubility and metabolic stability.[2][3][4][5]
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Table 1: Chemical Identifiers and Properties

Identifier Value Source
CAS Number 179420-77-0 [61[7]
Molecular Formula C12H13BrOs [61[7]
Molecular Weight 285.13 g/mol [61[7]

4-(3-bromophenyl)tetrahydro-
IUPAC Name o [8]
2H-pyran-4-carboxylic acid

C1C(0CcC(C1)
SMILES (Computed)
(C(=0)0O)C2=CC(=CC=C2)Br)

InChlKey (Computed) (Computed)

Chemical Structure Diagram

The 2D chemical structure of the title compound is presented below. The diagram highlights the
key functional groups: the oxane ring, the quaternary a-carbon, the carboxylic acid, and the
meta-substituted bromophenyl ring.

Caption: 2D structure of 4-(3-bromophenyl)oxane-4-carboxylic acid.

Synthesis and Purification

The synthesis of a-aryl carboxylic acids with a quaternary center is a common challenge in
organic chemistry.[9][10] A robust and logical approach for synthesizing 4-(3-
bromophenyl)oxane-4-carboxylic acid involves a two-step process starting from
commercially available materials: 3-bromophenylacetonitrile and bis(2-chloroethyl) ether. This
method first constructs the quaternary center via alkylation, followed by hydrolysis of the nitrile
to the desired carboxylic acid.

Synthetic Workflow Diagram
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Caption: Workflow for the synthesis of the target compound.
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Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(3-bromophenyl)oxane-4-carbonitrile

» Rationale: This step involves a double alkylation of the a-carbon of 3-
bromophenylacetonitrile. A strong, non-nucleophilic base like sodium hydride (NaH) is
required to deprotonate the relatively acidic a-proton, forming a carbanion. This carbanion
then acts as a nucleophile, attacking the electrophilic carbons of bis(2-chloroethyl) ether in
two sequential intramolecular SN2 reactions to form the oxane ring. Dimethylformamide
(DMF) is an excellent polar aprotic solvent for this type of reaction, as it solubilizes the
reagents and facilitates the SN2 mechanism.

e Procedure:

o To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,
thermometer, and nitrogen inlet, add sodium hydride (2.2 eq., 60% dispersion in mineral
oil).

o Wash the NaH with dry hexanes under nitrogen to remove the mineral oil, then carefully
decant the hexanes.

o Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

o Slowly add a solution of 3-bromophenylacetonitrile (1.0 eq.) in anhydrous DMF to the NaH
suspension. Allow the mixture to stir for 30 minutes at 0 °C.

o Add bis(2-chloroethyl) ether (1.1 eq.) dropwise via syringe, ensuring the internal
temperature does not exceed 10 °C.

o After the addition is complete, allow the reaction to warm to room temperature and then
heat to 60-70 °C for 12-18 hours, monitoring by TLC or LC-MS until the starting material is
consumed.

o Cool the reaction to room temperature and quench carefully by the slow addition of water.

o Extract the agueous mixture with ethyl acetate (3x). Combine the organic layers, wash
with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced
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pressure to yield the crude nitrile intermediate.
Step 2: Hydrolysis to 4-(3-bromophenyl)oxane-4-carboxylic acid

o Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic
acids. Concentrated sulfuric acid in water provides the necessary hydronium ions to
protonate the nitrile nitrogen, activating it for nucleophilic attack by water. Heating is required
to drive the reaction, which proceeds through an amide intermediate, to completion.

e Procedure:

o

Combine the crude 4-(3-bromophenyl)oxane-4-carbonitrile from Step 1 with a 1:1 mixture
of concentrated sulfuric acid and water.

o Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 6-12 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.

o Cool the reaction mixture to room temperature and then pour it over crushed ice.

o A precipitate of the crude carboxylic acid should form. If not, adjust the pH to 1-2 with a
saturated NaOH solution.

o Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Purification Protocol

o Rationale: Recrystallization is an effective method for purifying the final solid product. The
choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not
when cold, while impurities remain soluble at all temperatures or are insoluble. A mixture of
ethanol and water is often suitable for moderately polar compounds like this carboxylic acid.

e Procedure:
o Dissolve the crude carboxylic acid in a minimum amount of hot ethanol.
o Slowly add hot water until the solution becomes slightly turbid (cloudy).

o Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
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o Allow the solution to cool slowly to room temperature, then place it in an ice bath to
maximize crystal formation.

o Collect the purified crystals by vacuum filtration, wash with a small amount of cold
ethanol/water, and dry under vacuum.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized 4-(3-bromophenyl)oxane-4-carboxylic
acid requires a combination of spectroscopic techniques. The expected data from *H NMR, 13C
NMR, IR spectroscopy, and mass spectrometry provide a unique fingerprint for the molecule.

Analytical Workflow Diagram

Purified Solid Product

NMR Spectroscopy Mass Spectrometry IR Spectroscopy
(*H, C) (e.g., ESI-MS) (FT-IR)

Structure Confirmed

Click to download full resolution via product page
Caption: Standard analytical workflow for structural confirmation.

Expected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the title compound. These
values are based on established principles of spectroscopy and data from analogous
structures.

Table 2: Predicted *H NMR Data (400 MHz, CDCls)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~11-12 brs

1H

-COOH

The acidic proton
of a carboxylic
acid is typically a
broad singlet far

downfield.

~7.6-7.2 m

4H

Ar-H

Aromatic protons
on the
bromophenyl ring
will appear as a
complex

multiplet.

~4.0-3.8 m

2H

-OCH:z (axial)

Protons on
carbons adjacent
to the ring
oxygen are
deshielded.

~3.8-3.6 m

2H

-OCHz2

(equatorial)

Diastereotopic
protons of the
oxane ring often
show complex

splitting.

~2.4-2.2 m

2H

-CCH:z (axial)

Protons on
carbons beta to

the ring oxygen.

~2.1-1.9 m

2H

-CCH:

(equatorial)

Diastereotopic
protons of the

oxane ring.

Table 3: Predicted 13C NMR Data (100 MHz, CDCls)
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Chemical Shift (6, ppm) Assignment Rationale

Carboxylic acid carbonyl
~178-182 Cc=0

carbon.

] Quaternary aromatic carbon

~140-142 Ar-C (ipso to oxane) )

attached to the ring.
~132-135 Ar-CH Aromatic methine carbons.
~128-131 Ar-CH Aromatic methine carbons.
~125-127 Ar-CH Aromatic methine carbons.

Aromatic carbon bearing the
~122-124 Ar-C-Br _

bromine atom.

Carbons adjacent to the ring
~63-65 -OCH:

oxygen.
~45-48 C (quaternary) The sp3 quaternary carbon.

Carbons beta to the ring
~33-36 -CCH:z

oxygen.

Table 4: Predicted IR and MS Data

Technique Expected Value Assighment
FT-IR (cm™1) 2500-3300 (broad) O-H stretch of carboxylic acid
~1700 C=0 stretch of carboxylic acid
~1210-1320 C-O stretch
~1050-1150 C-O-C stretch of ether

[M-H]~, showing characteristic
MS (ESI-) m/z ~283, 285 ~1:1 isotopic pattern for one

bromine atom.

Applications and Future Directions
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4-(3-bromophenyl)oxane-4-carboxylic acid is a valuable molecular scaffold for several
reasons:

e Medicinal Chemistry: The oxane ring is a recognized bioisostere for less stable or more
lipophilic groups, often improving aqueous solubility, metabolic stability, and overall
pharmacokinetic profiles.[3][4][5][11] The carboxylic acid provides a key hydrogen bonding
group capable of interacting with biological targets like enzymes and receptors.

o Synthetic Versatility: The bromophenyl group is a cornerstone of synthetic utility.[1][12][13] It
readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, alkyl, or
nitrogen-containing substituents. This enables the rapid generation of compound libraries for
structure-activity relationship (SAR) studies.

o Materials Science: Aryl-heterocyclic structures are foundational in the development of
organic electronics and functional polymers. The defined geometry and reactive handle of
this molecule could be exploited in the synthesis of novel materials with tailored electronic or
photophysical properties.[1]

Future research could focus on utilizing this building block in the synthesis of novel kinase
inhibitors, GPCR modulators, or other therapeutic agents where the combination of a rigid
scaffold and a modifiable aromatic ring is desirable. Its application in creating novel polymers or
ligands for catalysis also represents a promising avenue for exploration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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